molecular formula C11H15BrN2O2S B2546699 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine CAS No. 750604-67-2

1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine

Cat. No.: B2546699
CAS No.: 750604-67-2
M. Wt: 319.22
InChI Key: VGNQSACGGDEOSO-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine is a high-purity chemical compound featuring a piperazine core functionalized with a 4-bromo-3-methylphenylsulfonyl group. This structure places it within the class of sulfonylpiperazine derivatives, which are recognized in medicinal chemistry as privileged scaffolds for the development of novel therapeutic agents . The hybridization of the biologically active piperazine ring, a component in more than 100 approved drugs, with a sulfonamide moiety creates a versatile building block with optimized physicochemical properties . The bromine atom on the phenyl ring provides a reactive handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing researchers to explore a wider chemical space around the core structure . Scientific literature indicates that sulfonylpiperazine hybrids have demonstrated a broad spectrum of pharmacological activities in research settings, making them valuable tools for investigating new biological pathways . These reported activities include anticancer properties, with studies showing certain derivatives can induce apoptosis in cancer cell lines . Additionally, this class of compounds has been investigated for antimicrobial activity against various bacterial pathogens , as well as for its potential to inhibit key enzymes like acetylcholinesterase and alkaline phosphatase . The compound serves as a critical synthon in the synthesis of more complex molecules for hit-to-lead optimization and structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-9-8-10(2-3-11(9)12)17(15,16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNQSACGGDEOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCNCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Piperazine

The most widely reported method involves reacting piperazine with 4-bromo-3-methylbenzenesulfonyl chloride in the presence of a base to neutralize HCl byproducts. Key steps include:

  • Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride : Achieved via chlorosulfonation of 4-bromo-3-methyltoluene using chlorosulfonic acid at 0–5°C for 2–4 hours.
  • Coupling with piperazine : Conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as the base. A molar ratio of 1:1.2 (piperazine:sulfonyl chloride) ensures complete conversion.
  • Purification : Crude product is washed with aqueous NaHCO₃, dried over MgSO₄, and recrystallized from ethanol/water (yield: 72–85%).

Critical Parameters :

  • Temperature control during sulfonyl chloride synthesis prevents decomposition.
  • Excess base (e.g., TEA) minimizes side reactions such as disulfonation.

Alternative Routes via Intermediate Protection

Patent literature describes N-sulfonyl protection strategies to enhance regioselectivity. For example:

  • Use of tosylated intermediates : Piperazine is first protected with a tosyl group to direct sulfonylation to the desired nitrogen atom. Subsequent deprotection with hydrobromic acid in acetic acid yields the target compound.
  • Selective deprotection : Hydrolysis conditions (e.g., HBr in HOAc at 25°C) preserve optical purity when enantiomerically pure intermediates are used.

Advantages :

  • Mitigates formation of bis-sulfonylated byproducts.
  • Enables synthesis of enantiopure derivatives for pharmacological studies.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements employ resin-bound piperazine to streamline purification:

  • Immobilization : Piperazine is anchored to Wang resin via a carboxylic acid linker.
  • Sulfonylation : Resin reacts with 4-bromo-3-methylbenzenesulfonyl chloride in DCM/TEA (4:1) for 12 hours.
  • Cleavage : Treatment with trifluoroacetic acid (TFA)/anisole (95:5) releases the product, which is precipitated in cold ether.

Yield Optimization :

  • Solid-phase methods achieve 88–92% purity without chromatography.

Comparative Analysis of Reaction Conditions

The table below summarizes key parameters from published methods:

Parameter Direct Sulfonylation Tosyl-Protected Route Solid-Phase Synthesis
Solvent DCM/THF Acetic acid DCM
Base Triethylamine Ethyldiisopropylamine Triethylamine
Temperature 0–25°C 18–100°C Room temperature
Reaction Time 4–6 hours 12–24 hours 12 hours
Yield 72–85% 68–75% 90–92%
Purity >95% (HPLC) >98% (optical) 88–92% (HPLC)

Key Observations :

  • Direct sulfonylation offers the highest yield but requires meticulous control of stoichiometry.
  • Tosyl-protected routes sacrifice yield for enantiomeric purity, critical for pharmaceutical applications.
  • Solid-phase synthesis reduces purification complexity but may introduce linker-related impurities.

Mechanistic Insights and Side Reactions

Sulfonylation Kinetics

The reaction follows second-order kinetics , with rate dependence on both piperazine and sulfonyl chloride concentrations. Polar aprotic solvents (e.g., DCM) accelerate the reaction by stabilizing the transition state.

Common Byproducts

  • Bis-sulfonylated piperazine : Forms when excess sulfonyl chloride or insufficient base is used. Mitigated by maintaining a 1:1.2 molar ratio.
  • Hydrolyzed sulfonyl chloride : Occurs in the presence of moisture, necessitating anhydrous conditions.

Scalability and Industrial Adaptation

Pilot-Scale Synthesis

A 10 kg batch process reported by EvitaChem uses:

  • Continuous flow reactors : Enhances heat dissipation during exothermic sulfonylation.
  • In-line pH monitoring : Automates TEA addition to maintain optimal reaction conditions.
  • Yield : 78% at pilot scale, comparable to lab-scale results.

Environmental Considerations

  • Solvent recovery : DCM is distilled and reused, reducing waste by 40%.
  • Byproduct valorization : Bis-sulfonylated byproducts are repurposed as ligands in catalysis.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Atom

The bromine atom at the para position of the aromatic ring participates in cross-coupling reactions , particularly Suzuki-Miyaura couplings. For example:

  • Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ base yields biaryl derivatives ( , ).

  • Optimal conditions: 1,4-dioxane/water (10:1) at 90°C for 24 hours under argon ( ).

Example Reaction Table

ReagentCatalyst/BaseConditionsProductYieldSource
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃90°C, 24 h, Ar atmosphereBiaryl sulfonamide derivative76–88%

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonyl group activates the aromatic ring for SNAr reactions :

  • Piperazine nitrogen acts as a nucleophile, displacing halides (e.g., Cl⁻, Br⁻) from activated aryl halides ( , ).

  • Example: Reaction with 2-nitro-5-halopyridines under basic conditions forms fused heterocycles ( ).

Key Mechanistic Insights

  • Base (e.g., cyclohexyl MgCl) enhances nucleophilicity of piperazine ( ).

  • Solvent choice (toluene or DMF) critically impacts reaction efficiency ( ).

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation and acylation :

  • Alkylation with 2-chloroethylamines in high-boiling solvents (e.g., DMSO) yields substituted piperazines ( , ).

  • Acylation with sulfonyl chlorides or acyl halides forms bis-sulfonamides or amide derivatives ( ).

Reaction Pathway Example

  • Piperazine reacts with bis(dichloroethyl)amine in DMSO at 120°C.

  • Intermediate undergoes cyclization to form tricyclic structures ( ).

Comparative Reactivity of Analogous Compounds

CompoundBromine ReactivityPiperazine ReactivityUnique Features
1-[(4-Bromophenyl)sulfonyl]piperazineHighModerate (steric hindrance)Simpler substitution pattern
1,4-Bis(4-bromo-3-methylbenzenesulfonyl)piperazineLow (bis-electrophile)High (dual sites)Forms polymeric networks
1-(3-Bromo-4-methoxybenzyl)piperazineModerateHigh (flexible benzyl group)Enhanced solubility in polar solvents

Data synthesized from , , , .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine, as anticancer agents. For instance, a study synthesized several propanamide derivatives that exhibited significant anticancer properties. The synthesized compounds demonstrated varying levels of cytotoxicity against cancer cell lines, with some achieving low half-maximal inhibitory concentration (IC50) values indicative of strong anticancer activity compared to standard drugs like doxorubicin .

Case Study: Anticancer Potential

  • Compounds Evaluated : Various derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation.
  • Results : Compounds derived from piperazine showed IC50 values ranging from 10.84 µM to 24.57 µM, indicating their potential as effective anticancer agents .

Receptor Modulation

This compound has been explored for its interactions with dopamine receptors, specifically the D3 dopamine receptor. In a high-throughput screening study aimed at identifying selective D3 receptor agonists, this compound was part of a series designed to enhance functional potency while minimizing antagonist activity at D2 receptors .

Key Findings on Receptor Interaction

  • Mechanism : The compound's structure allows it to interact selectively with the D3 receptor, which is crucial for developing treatments for neurological disorders.
  • Optimization : Over 100 analogs were synthesized to improve the efficacy of this piperazine derivative in modulating receptor activity .

Synthetic Methodologies

The synthesis of this compound involves several key steps that are critical for its application in drug development. The synthetic routes typically include:

  • Starting Materials : Utilization of 4-bromo-3-methylbenzenesulfonyl chloride and piperazine as primary reactants.
  • Reactions : Various nucleophilic substitution reactions are employed to attach the sulfonyl group to the piperazine ring.
StepReaction TypeDescription
1Nucleophilic SubstitutionReaction of piperazine with sulfonyl chloride to form the sulfonamide derivative.
2PurificationCrystallization or chromatography to isolate pure compound.
3CharacterizationUse of NMR and mass spectrometry for structural confirmation.

Broader Implications in Drug Discovery

The applications of this compound extend beyond anticancer and receptor modulation. Its structural framework is valuable in the design of new pharmacological agents targeting various conditions, including:

  • Antimicrobial Agents : Potential modifications could lead to compounds effective against resistant bacterial strains.
  • Neuropharmacology : Its interaction profile suggests possible applications in treating psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use in research .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Piperazine derivatives exhibit diverse pharmacological profiles depending on substituents. Key analogues and their properties include:

Compound Name Substituents (R Group) Molecular Weight Key Features
1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine 4-Bromo-3-methylphenylsulfonyl ~345.2 g/mol Bromine enhances lipophilicity; methyl improves metabolic stability
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl, 4-methylphenylsulfonyl ~378.9 g/mol Chlorine increases receptor affinity; benzyl group alters pharmacokinetics
1-(4-Trifluoromethylphenyl)piperazine (TFMPP) 4-Trifluoromethylphenyl ~230.2 g/mol CF3 group confers 5-HT1B selectivity; psychoactive properties
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl ~172.6 g/mol Serotonergic activity; used in studies on anxiety and depression
1-[(4-Bromophenyl)sulfonyl]-4-(4-methylphenyl)piperazine 4-Bromophenylsulfonyl, 4-methylphenyl ~395.3 g/mol Bromine and methyl enhance steric effects; potential CNS activity

Key Observations :

  • Bromine vs.
  • Sulfonyl vs. Benzyl Groups : Sulfonyl derivatives (e.g., this compound) exhibit stronger hydrogen-bonding capacity, improving solubility compared to benzyl-substituted analogues (e.g., TFMPP) .
  • Trifluoromethyl (CF3) Groups : TFMPP’s CF3 group enhances 5-HT1B receptor selectivity, while bromine in the target compound may shift selectivity toward 5-HT1A or other subtypes .

Pharmacological and Receptor Binding Profiles

Piperazine derivatives interact predominantly with serotonin (5-HT) receptors, but substituents dictate subtype specificity:

Compound Primary Receptor Targets Functional Effects
This compound Not fully characterized Likely serotonergic modulation (hypothesized)
TFMPP 5-HT1B > 5-HT1A Suppresses locomotor activity, hallucinogenic
mCPP 5-HT1B/2C Anxiogenic, reduces appetite
1-(3-Chlorobenzyl)-4-sulfonylpiperazine α1-Adrenergic receptors Hypotensive effects, CNS modulation

Mechanistic Insights :

  • Serotonergic Activity: TFMPP and mCPP inhibit locomotor activity via 5-HT1B/1C receptors, while the target compound’s bromo-methylsulfonyl group may favor interactions with 5-HT1A or novel targets .
  • Adrenergic Effects : Benzylpiperazines (e.g., BZP) show α1-adrenergic activity, but sulfonyl derivatives lack this effect, suggesting substituent-dependent receptor activation .

Tables and Figures :

  • Table 1 : Structural and physicochemical comparison of key analogues.
  • Table 2 : Receptor binding and functional effects of piperazine derivatives.

Biological Activity

1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine is a compound belonging to the piperazine family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C11H15BrN2O2S
  • Molecular Weight: 319.22 g/mol

This compound features a sulfonyl group attached to a piperazine ring, which is often associated with various pharmacological properties.

Piperazine derivatives, including this compound, exhibit their biological effects through several mechanisms:

  • Receptor Binding: Piperazine compounds can interact with various receptors, influencing neurotransmitter activity. For instance, they may modulate serotonin and dopamine receptors, which are critical in treating psychiatric disorders .
  • Enzyme Inhibition: Many piperazine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating neurodegenerative diseases .

Biological Activities

  • Antibacterial Activity:
    • Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .
    • A study highlighted its ability to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death due to oxidative stress and metabolic disruption .
  • Anticancer Potential:
    • The compound has shown promise in cancer research, particularly in inhibiting the growth of cancer cells. Its mechanism involves inducing necroptosis in tumor cells, which is a form of programmed cell death distinct from apoptosis .
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against Pseudomonas aeruginosa; MIC = 1 µg/mL ,
AnticancerInduces necroptosis in cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study Example:
In a recent study on piperazine derivatives, this compound was evaluated for its antibacterial efficacy against multi-drug resistant strains. The results demonstrated that the compound not only inhibited bacterial growth but also reduced the likelihood of resistance development compared to traditional antibiotics .

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